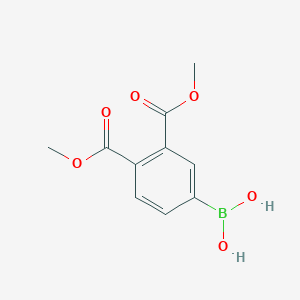

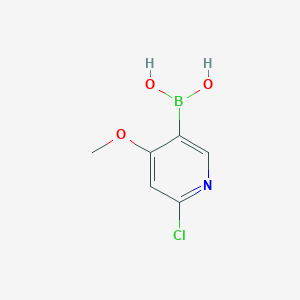

(3,4-ビス(メトキシカルボニル)フェニル)ボロン酸

説明

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate . It can be used as a reagent in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds .

Synthesis Analysis

The synthesis of “(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” involves stirring phenylacetic acid methyl ester, a THF/methanol mixture (4:1, 25 ml), and a 1N sodium hydroxide aqueous solution (5.7 ml) at room temperature for 18 hours, followed by stirring at 40°C for 3 hours .Molecular Structure Analysis

The empirical formula of “(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is C8H9BO4 . The molecular weight is 179.97 .Chemical Reactions Analysis

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” can be used in various chemical reactions. For instance, it can be used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It can also be used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis

“(3,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a solid at 20°C . It is insoluble in water but soluble in methanol . Its melting point is 209°C .科学的研究の応用

鈴木・宮浦クロスカップリング反応

(3,4-ビス(メトキシカルボニル)フェニル)ボロン酸: は、有機合成における炭素-炭素結合形成に不可欠な鈴木・宮浦クロスカップリング反応における貴重な試薬です。 この反応は、医薬品、農薬、有機材料において重要な構造である様々なビアリール化合物の合成に広く用いられています .

プロト脱ボロン化

この化合物は、ボロン部分が除去されるプロト脱ボロン化を受けることができます。 これは、ボロン酸がδ-®-コニセインとインドリジジン209Bの正式な全合成のように、後で除去される一時的な基として作用する複雑な分子の合成に特に役立ちます .

創薬と薬物送達

ボロン酸とそのエステル、(3,4-ビス(メトキシカルボニル)フェニル)ボロン酸を含む、は、新しい創薬と薬物送達システムのために検討されています。 それらは、特に、がんの有望な治療法である中性子捕捉療法に適したボロン担体として注目されています .

加水分解研究

生理的pHでのフェニルボロンピナコールエステルの加水分解に対する感受性は、研究の対象です。 加水分解速度は芳香環上の置換基の影響を受け、この化合物はこれらの反応をより深く理解するためのモデルとして役立ち、これは薬理学的用途にとって重要です .

ホモログ化反応

ホモログ化反応は、分子の炭素鎖を延長します。(3,4-ビス(メトキシカルボニル)フェニル)ボロン酸は、ボロン部分が生成物に残るホモログ化シーケンスで使用することができ、拡張された炭素骨格を持つ新しい分子の開発に貢献します .

ラジカル-極性クロスオーバー反応

この化合物は、ラジカル-極性クロスオーバー反応に関与することができ、これはラジカルと極性機構を組み合わせて複雑な分子を作成する合成戦略です。 これらの反応は、多くの生物活性化合物に見られる炭素-ヘテロ原子結合の構築に役立ちます .

作用機序

Target of Action

The primary target of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The (3,4-Bis(methoxycarbonyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (3,4-Bis(methoxycarbonyl)phenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biaryls .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The result of the action of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of (3,4-Bis(methoxycarbonyl)phenyl)boronic acid can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Safety and Hazards

特性

IUPAC Name |

[3,4-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHNUZKSZARZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674748 | |

| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-51-9 | |

| Record name | [3,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Bis(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)